molecular formula C23H18ClNO4 B1611947 (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 339208-90-1

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B1611947
CAS No.: 339208-90-1
M. Wt: 407.8 g/mol
InChI Key: IWNXWBFVGWGSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with the molecular formula C₂₃H₁₈ClNO₄ and a molecular weight of 407.85 g/mol . It is structurally characterized by:

  • A 3-chlorophenyl substituent on the α-carbon of the acetic acid backbone.
  • An Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serving as a protective moiety for the amino group, enhancing stability during synthetic processes such as solid-phase peptide synthesis (SPPS).
  • The compound is also known as (S)-Fmoc-3-chlorophenylalanine when referring to its stereospecific (S)-configuration .

Its primary applications include use as a building block in peptide synthesis and medicinal chemistry, particularly for introducing chlorinated aromatic residues into target molecules. The Fmoc group is cleavable under mild basic conditions, making it compatible with automated peptide synthesizers .

Properties

IUPAC Name

2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXWBFVGWGSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585612
Record name (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339208-90-1
Record name (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Principal Preparation Method

The primary synthetic route for (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves the Fmoc protection of 3-chlorophenylglycine. The process generally follows these steps:

Stepwise Synthesis:

  • Starting Material: 3-Chlorophenylglycine (an amino acid derivative bearing a 3-chlorophenyl substituent).
  • Protection Reaction: The amino group of 3-chlorophenylglycine is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (commonly sodium bicarbonate or a similar mild base) to form the Fmoc-protected amino acid.
  • Reaction Conditions:
    • Solvent system typically involves tetrahydrofuran (THF) and water.
    • The reaction is carried out at low temperature (0 °C) initially and then allowed to proceed at room temperature for extended periods (up to 16 hours) to ensure completion.
  • Workup: The reaction mixture is quenched with acid or water, followed by extraction and purification steps, often involving flash chromatography on silica gel using dichloromethane/methanol solvent gradients.
  • Purification: Flash chromatography yields the pure Fmoc-protected product with yields ranging from 51% to 93%, depending on scale and conditions.

Detailed Reaction Scheme and Conditions

Step Reagent/Condition Purpose Notes
1 3-Chlorophenylglycine Starting amino acid Commercially available
2 Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Protect amino group with Fmoc Requires base to neutralize HCl formed
3 Base (e.g., NaHCO3, 1M aqueous) Neutralize acid, facilitate reaction Added dropwise at 0 °C
4 Solvent: THF/H2O Medium for reaction THF miscible with water
5 Temperature: 0 °C to room temp Control reaction rate Initial cooling prevents side reactions
6 Reaction time: 1 to 16 hours Ensure complete conversion Longer times favor higher yield
7 Purification: Flash chromatography (DCM/MeOH 95:5 to 85:15) Isolate pure product Silica gel used as stationary phase

Research Findings and Optimization Notes

  • Yield and Purity: The yields reported in literature range between 51% and 93%, with purity typically exceeding 97% after purification.
  • Reaction Efficiency: Using sodium bicarbonate as the base provides a mild environment that minimizes side reactions and degradation of the Fmoc group.
  • Temperature Control: Maintaining low temperature during the addition of Fmoc-Cl prevents premature decomposition and side product formation.
  • Solvent Choice: THF/H2O mixtures provide a good balance of solubility for both reactants and products, facilitating smooth reaction kinetics.
  • Purification: Flash chromatography is the preferred purification technique, with gradient elution from dichloromethane/methanol mixtures effectively separating the desired product from impurities.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting Material 3-Chlorophenylglycine Commercially available
Protecting Agent Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Reacts with amino group
Base Sodium bicarbonate (1M aqueous) Neutralizes HCl byproduct
Solvent System THF/H2O (approx. 5:1) Ensures solubility
Temperature 0 °C to room temperature Controls reaction rate
Reaction Time 1 to 16 hours Longer times increase yield
Purification Flash chromatography (DCM/MeOH gradient) Removes impurities
Yield 51% to 93% Dependent on scale and conditions
Purity >97% Verified by chromatographic methods

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group undergoes base-mediated cleavage under mild conditions. Key findings include:

  • Primary deprotection reagent : 20% piperidine in dimethylformamide (DMF) achieves complete Fmoc removal within 5–15 minutes at room temperature .

  • Alternative bases : Secondary amines like morpholine (10% v/v in DMF) show slower kinetics (>30 minutes for full cleavage) .

  • Mechanism : Base-induced β-elimination generates a dibenzofulvene-piperidine adduct, leaving the free α-amino group .

Stability considerations :

  • The compound remains intact in acidic media (e.g., 1% trifluoroacetic acid) .

  • Premature deprotection occurs at pH >9.5 in aqueous solutions .

Coupling Reactions

This derivative participates in peptide bond formation through carboxylate activation:

Reaction TypeReagents/Activation MethodSolventYield (%)Reference
Amide bond formationDIC/HOBt (1:1:1 molar ratio)DMF or DCM85–92
Solid-phase couplingHBTU/DIPEA (2 eq each)DMF89–94
Mixed anhydride methodIsobutyl chloroformate/NMMTHF78–85

Key observations :

  • Steric effects : The 3-chlorophenyl group moderately slows coupling kinetics compared to non-halogenated analogs .

  • Optimal pH : Reactions proceed efficiently at pH 7.5–8.5 in aqueous-organic mixtures .

Aza-Glycine Formation

Under prolonged basic conditions (>1 hour in 20% piperidine/DMF), β-elimination generates aza-glycine derivatives at ≤3% yield .

Halogen Reactivity

The 3-chloro substituent exhibits:

  • Nucleophilic aromatic substitution resistance in DMF/H₂O mixtures (no substitution observed at ≤60°C) .

  • Ortho-directing effects in electrophilic aromatic substitution, though reactivity is suppressed by the Fmoc group’s electron-withdrawing nature .

Peptide Macrocyclization

Used as a constrained turn inducer in head-to-tail cyclizations:

  • Conditions : PyBOP/DIEA (0.1 M in DMF), 24-hour reaction time .

  • Cyclization efficiency : 12-membered rings form in 67% yield vs. 41% for non-halogenated analogs .

Azide Derivatives

Conversion to Fmoc-amino acid azides via mixed anhydride intermediates:

  • Reagents : Sodium azide/isobutyl chloroformate .

  • Application : Facilitates "azide-alkyne" click chemistry in peptide ligation .

Comparative Reactivity Data

The table below contrasts reaction outcomes with structurally similar compounds:

PropertyFmoc-DL-Phg(3-Cl)-OHFmoc-Phe-OHFmoc-Tyr(tBu)-OH
Deprotection time (20% piperidine)8.2 ± 0.5 min6.1 ± 0.3 min7.9 ± 0.4 min
Coupling yield (DIC/HOBt)89%93%85%
Aza-glycine byproduct2.7%1.1%3.4%

Data compiled from

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Cl-Phe-OH is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during the synthesis process. Its stability under basic conditions allows for selective deprotection, facilitating the assembly of peptides with specific sequences.

Case Study: Peptide Therapeutics

In a study focusing on the synthesis of peptide-based therapeutics, Fmoc-D-Cl-Phe-OH was used to incorporate chlorinated phenylalanine into peptides aimed at enhancing biological activity against specific targets. The resulting peptides exhibited improved binding affinities and biological responses compared to their non-chlorinated counterparts.

Drug Development

The compound plays a crucial role in drug design, particularly in developing inhibitors that target specific enzymes or receptors. The incorporation of halogenated phenylalanines has been shown to influence the pharmacokinetic properties of drugs.

Case Study: Enzyme Inhibition

Research demonstrated that a peptide synthesized using Fmoc-D-Cl-Phe-OH effectively inhibited a key enzyme involved in cancer metastasis. The chlorinated phenylalanine residue contributed to increased potency and selectivity, highlighting the compound's potential in therapeutic applications.

Materials Science

Fmoc-D-Cl-Phe-OH is also explored in materials science for creating functionalized polymers and biomaterials. Its ability to form stable linkages allows for the development of materials with tailored properties for biomedical applications.

Data Table: Properties of Functionalized Polymers

PropertyValue
Thermal StabilityHigh
BiocompatibilityExcellent
Mechanical StrengthEnhanced

Mechanism of Action

The mechanism of action of (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorenylmethoxycarbonyl group can be cleaved under specific conditions, revealing the active amino acid, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Halogenation Effects

  • Chlorinated analogs (e.g., 3-chloro, 3,4-dichloro) exhibit increased lipophilicity , enhancing membrane permeability in drug candidates .
  • Fluorinated derivatives (e.g., 2,4-difluoro) improve metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Backbone Modifications

  • Replacement of the acetic acid backbone with propanoic acid (as in CAS 678991-52-1) extends the side chain, enabling better interaction with hydrophobic protein pockets .
  • Heterocyclic variants (e.g., pyridinone in ) introduce hydrogen-bonding motifs critical for targeting enzymes like kinases.

Research Findings

Synthetic Utility : The 3-chlorophenyl derivative is favored in SPPS for its balance of hydrophobicity and steric bulk, reducing aggregation during peptide chain elongation .

Biological Activity : Fluorinated analogs (e.g., 2,4-difluoro) show 2–3× higher half-lives in hepatic microsome assays compared to chlorinated versions, attributed to fluorine’s metabolic inertness .

Crystallography: The azetidine-containing analog (C₂₆H₂₂FNO₄) forms stable crystals suitable for X-ray diffraction studies, aiding in structure-based drug design .

Biological Activity

The compound (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid , also known as Fmoc-Cl-Ac, is a synthetic organic molecule notable for its potential biological activities. This compound features a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • Empirical Formula : C23H18ClNO4
  • Molecular Weight : 407.85 g/mol
  • SMILES Notation : OC(C@HNC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)=O
  • InChI Key : IWNXWBFVGWGSRR-NRFANRHFSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group enhances stability during chemical reactions, while the chlorophenyl moiety may facilitate binding to target proteins through hydrophobic interactions and hydrogen bonding.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Description
Enzyme InhibitionPotential to inhibit enzymes related to inflammation and metabolic disorders.
Antimicrobial PropertiesExhibits activity against specific bacterial strains, suggesting potential use in infection control.
Anticancer ActivityPreliminary studies indicate that it may induce apoptosis in cancer cell lines.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is crucial in inflammatory processes. This inhibition could lead to reduced inflammation in various conditions.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as an antimicrobial agent.
  • Anticancer Research : A recent investigation into the anticancer properties of this compound showed that it could induce apoptosis in human breast cancer cell lines through the activation of caspase pathways.

Q & A

Q. What are the standard synthetic routes for (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, and how can reaction efficiency be monitored?

The compound is synthesized via Fmoc-protected amino acid coupling strategies. Key steps include:

  • Protection of the amino group : Use Fmoc (9-fluorenylmethyloxycarbonyl) to prevent undesired side reactions during synthesis .
  • Coupling reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) with NHS esters to activate carboxylic acid groups for amide bond formation .
  • Monitoring : Track reaction progress using TLC or HPLC. For HPLC, a C18 column with a water/acetonitrile gradient (0.1% TFA) is recommended, with UV detection at 265–300 nm (Fmoc absorption) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : Confirm structural integrity via 1^1H and 13^13C NMR. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and the acetic acid backbone (2.5–3.5 ppm) .
  • Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+^+ ion for C24_{24}H19_{19}ClN2_2O4_4: ~459.8 Da) .
  • HPLC purity : Ensure ≥95% purity using reverse-phase chromatography with method validation per ICH guidelines .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve low yields during coupling reactions involving the Fmoc group?

Low yields often stem from:

  • Incomplete activation : Optimize stoichiometry of coupling reagents (e.g., 1.2–1.5 equivalents of EDC/NHS relative to carboxylic acid) .
  • Steric hindrance : Introduce microwave-assisted synthesis (50–80°C, 10–30 min) to enhance reaction kinetics .
  • Byproduct formation : Use scavengers like HOBt or HOAt to suppress racemization .

Q. What strategies mitigate discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Impurity identification : Compare HPLC retention times with synthetic intermediates (e.g., deprotected amines or unreacted starting materials) .
  • Dynamic effects in NMR : Record spectra at elevated temperatures (40–60°C) to reduce signal broadening caused by rotational restrictions .
  • X-ray crystallography : For crystalline samples, use SHELX software (SHELXL for refinement) to resolve ambiguous structural features .

Q. How can researchers address batch-to-batch variability in biological activity studies?

  • Purity control : Implement stringent QC via HPLC-MS to exclude impurities >0.5% .
  • Solubility optimization : Test co-solvents (e.g., DMSO/water mixtures) to ensure consistent dissolution across experiments .
  • Stability assays : Monitor compound degradation under storage conditions (e.g., -20°C desiccated vs. ambient) using accelerated stability studies .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets?

  • Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity (Kd_d) and stoichiometry .
  • Competitive inhibition : Co-crystallize the compound with target enzymes (e.g., proteases) and refine structures via SHELX to map binding pockets .
  • In vivo models : Adjust dosing regimens based on pharmacokinetic data (e.g., plasma half-life from LC-MS/MS analysis) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s stability under acidic conditions?

  • pH-dependent degradation : Conduct accelerated stability tests in buffers (pH 2–7) at 37°C. Analyze degradation products via LC-MS to identify cleavage points (e.g., Fmoc group hydrolysis) .
  • Protective additives : Include stabilizers like BHT (butylated hydroxytoluene) in formulations to reduce oxidative decomposition .

Q. What methodologies validate the compound’s role in peptide mimetic studies when conflicting bioactivity data arise?

  • Structure-activity relationship (SAR) : Synthesize analogs with modified chloro-phenyl or Fmoc groups and compare IC50_{50} values in functional assays .
  • Molecular dynamics simulations : Use software like GROMACS to predict conformational stability and target binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.